LSD1 Inhibition Potency and Selectivity Window Over MAO-A
This compound inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. Against the phylogenetically related FAD-dependent enzyme monoamine oxidase A (MAO-A), it exhibits an IC50 greater than 100,000 nM under comparable in vitro conditions [1]. This yields a selectivity ratio of >280-fold for LSD1 over MAO-A. By comparison, the clinical irreversible LSD1 inhibitor tranylcypromine is non-selective, inhibiting MAO-A with an IC50 in the low nanomolar range, creating a fundamentally different selectivity profile [2]. Within the aminothiazole series reported by Hitchin et al., compounds demonstrated LSD1 inhibitory activities spanning 7 to 187 μM, placing this compound (0.356 μM) at the more potent end of the fragment-derived series [3].
| Evidence Dimension | LSD1 inhibition potency (IC50) and selectivity ratio versus MAO-A |
|---|---|
| Target Compound Data | LSD1 IC50 = 356 nM (0.356 μM); MAO-A IC50 > 100,000 nM (>100 μM) |
| Comparator Or Baseline | Tranylcypromine: LSD1 IC50 ≈ 20-100 nM, MAO-A IC50 ≈ 10-50 nM (non-selective). Aminothiazole series range: 7-187 μM (Hitchin et al. 2013). |
| Quantified Difference | Selectivity ratio LSD1/MAO-A: >280-fold for target compound. Tranylcypromine selectivity ratio: ~1-5 fold. Target compound potency vs. aminothiazole series median: ~20-fold more potent than median (~7.1 μM). |
| Conditions | Inhibition of human recombinant LSD1 assessed via H2O2 production using methylated peptide substrate, Amplex red reagent, 30 min incubation. MAO-A inhibition assessed via luciferin detection assay using (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate, 60 min incubation. Data curated by ChEMBL and Waseda University. |
Why This Matters
LSD1 selectivity over MAO-A is critical for epigenetic drug discovery programs because MAO-A inhibition is associated with hypertensive crisis and serotonergic toxicity risks; a >280-fold selectivity window reduces the probability of these class-specific adverse events in downstream development.
- [1] BindingDB Entry BDBM50067551 (CHEMBL3402053). LSD1 IC50 = 356 nM; MAO-A IC50 > 1.00E+5 nM. Data curated by ChEMBL/Waseda University. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] Lee, M.G., Wynder, C., Schmidt, D.M., McCafferty, D.G. and Shiekhattar, R. (2006) 'Histone H3 lysine 4 demethylation is a target of nonselective antidepressive medications', Chemistry & Biology, 13(6), pp. 563-567. Tranylcypromine LSD1 and MAO inhibition data. View Source
- [3] Hitchin, J.R. et al. (2013) 'Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments', MedChemComm, 4, pp. 1513-1522. doi: 10.1039/C3MD00226H. View Source
